Chiral (S)-Configuration: Enantiomeric Excess vs. Racemic and (R)-Analogs
The compound is supplied as the single (S)-enantiomer, a configuration that directly mirrors the stereochemistry of the clinical c-Met inhibitor volitinib, where the (R)-enantiomer was shown to be >100-fold less potent against the target kinase [1]. While no published side-by-side comparison exists for this exact compound, the stereochemical requirement for the (S)-configuration at the α-carbon of the imidazo[1,2-a]pyridin-6-yl ethyl group is a conserved SAR feature across multiple imidazopyridine-based kinase inhibitor series [1]. The isomeric SMILES (C[C@@H](C1=CN2C=CN=C2C=C1)NC3=NC(=CN=C3N)Br) confirms the defined stereochemistry . A racemic mixture or (R)-enantiomer of structurally related analogs would therefore be expected to exhibit a different, and likely inferior, target-engagement profile.
| Evidence Dimension | Stereochemical configuration – (S) vs. (R) enantiomer |
|---|---|
| Target Compound Data | Single (S)-enantiomer (≥95% purity, stereochemistry confirmed by isomeric SMILES) |
| Comparator Or Baseline | Volitinib (R)-enantiomer: c-Met IC50 >10,000 nM vs. (S)-enantiomer IC50 ≈2 nM [1] |
| Quantified Difference | >100-fold potency difference in the volitinib series; class-level inference for target compound |
| Conditions | c-Met kinase biochemical assay for volitinib enantiomers; no direct assay data available for target compound |
Why This Matters
For procurement decisions in kinase-inhibitor research, the defined (S)-stereochemistry is a non-negotiable requirement because the opposite enantiomer consistently shows dramatic loss of activity in this scaffold class.
- [1] Jiang, Y.; Zhang, Y.; et al. J. Med. Chem. 2014, 57, 7577–7589. https://pubmed.ncbi.nlm.nih.gov/25268357/ View Source
